3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole
Description
Properties
IUPAC Name |
3-(bromomethyl)-5-(2-methylpropyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSYQJMTHBUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 5-(2-methylpropyl)-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thioethers, and ethers.
Oxidation: Products include oxazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include methyl-substituted oxazoles.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions:
3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of new chemical bonds with various nucleophiles such as amines and thiols. This property is particularly useful in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Potential Drug Development:
The compound is being investigated for its role as a building block in creating biologically active molecules. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery. Studies have shown that modifications to its structure can enhance its therapeutic efficacy against various pathogens and cancer cell lines .
Mechanism of Action:
The mechanism of action involves the interaction of the bromomethyl group with biological targets, potentially leading to inhibition of specific enzymes or receptors relevant to disease mechanisms. This interaction can guide the design of derivatives with improved binding affinities and selectivities.
Material Science
Functional Materials:
In material science, this compound is used to prepare functional materials such as advanced composites and polymers. The reactive bromomethyl group facilitates the incorporation of this compound into various polymer matrices, enhancing their properties for specific applications.
Case Study: Anticancer Properties
In a study evaluating the anticancer activity of oxazole derivatives, compounds structurally similar to this compound were found to inhibit tumor growth effectively. The study utilized a panel of human tumor cell lines to assess growth inhibition and identified specific structural features that correlated with enhanced activity .
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2-Oxazole Derivatives
Key Observations :
Substituent Effects on Reactivity: The bromomethyl group in 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole is positioned for nucleophilic substitution. Its reactivity may exceed that of 5-(bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole, where the electron-withdrawing nitro group deactivates the ring, reducing substitution rates .
Biological Activity :
- The trimethoxyphenyl-substituted oxazole (5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole ) demonstrates dual LOX/COX-2 inhibition, suggesting that bulky, electron-rich substituents enhance bioactivity. This contrasts with the target compound’s isobutyl group, which may prioritize pharmacokinetic properties over target binding .
Lipophilicity and Solubility :
- The isobutyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0 estimated), comparable to the isopropyl-substituted oxadiazole (logP ~1.8–2.2). The nitrophenyl analog’s logP is lower (~1.5) due to polar nitro groups .
Biological Activity
3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromomethyl group attached to the oxazole ring, which is known for its diverse biological activities. The presence of the 2-methylpropyl group further enhances its lipophilicity, influencing its pharmacokinetic properties.
Biological Activities
Research indicates that 1,2-oxazoles, including this compound, can exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that oxazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
- Anticancer Properties : The oxazole moiety has been implicated in anticancer activity. Research has highlighted the potential of oxazole derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that oxazole derivatives can modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves several interactions:
- Electrophilic Reactivity : The bromomethyl group acts as an electrophile, allowing for nucleophilic substitutions that can modify biological targets.
- Binding Affinity : The structural features of the compound influence its binding affinity to specific enzymes and receptors. For example, molecular docking studies have illustrated how variations in substituents affect interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxazole ring significantly impact the biological activity of the compound. Key findings include:
- Substituent Positioning : The position and nature of substituents on the oxazole ring are crucial for enhancing activity against targeted enzymes. For instance, certain substitutions have been shown to improve potency against AChE and BuChE .
- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the pharmacological profile of the compound. This relationship is critical for optimizing therapeutic efficacy .
Case Studies
Several case studies highlight the biological activity of this compound and its analogs:
-
Antimicrobial Evaluation :
- A series of oxazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.8 µg/ml against Candida albicans, showcasing their potential as effective antimicrobial agents .
Compound MIC (µg/ml) 11 1.6 12 0.8 Ampicillin 3.2 - Anticancer Activity :
- Enzyme Inhibition Studies :
Q & A
Basic Research Question
- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving organometallic reagents .
- Drying agents : Molecular sieves or CaCl₂ tubes prevent hydrolysis of bromomethyl intermediates .
- Low-temperature storage : Store intermediates at –20°C in amber vials to avoid degradation .
How can researchers design experiments to study the environmental toxicity of bromomethyl-oxazole compounds?
Advanced Research Question
- Aquatic toxicity assays : Follow OECD guidelines using Daphnia magna or algae to assess LC₅₀ values .
- Degradation studies : Monitor photolytic/hydrolytic breakdown products via HPLC-MS .
- QSAR modeling : Develop quantitative structure-activity relationships to predict eco-toxicity .
What role does the oxazole ring play in stabilizing bromomethyl derivatives during catalytic reactions?
Advanced Research Question
The oxazole’s electron-withdrawing nature:
- Reduces electron density at the bromomethyl carbon, facilitating nucleophilic attack .
- Enhances thermal stability : Aromatic conjugation minimizes decomposition during high-temperature reactions .
How can contradictory biological activity data for bromomethyl-oxazole derivatives be reconciled?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
